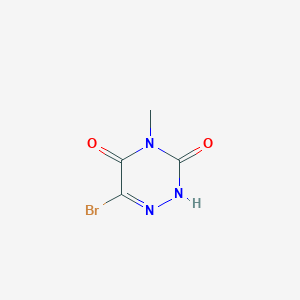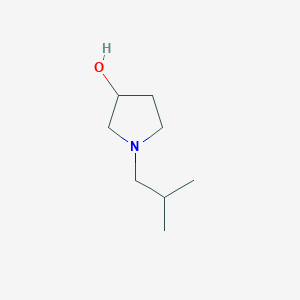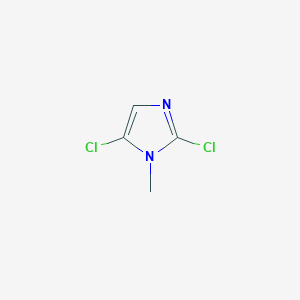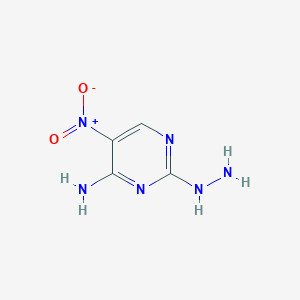
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde
Übersicht
Beschreibung
2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde (HMB) is a naturally occurring phenolic compound found in many plants, including the bark of the beech tree. It is an important intermediate in the synthesis of various pharmaceuticals, food additives, and other industrial chemicals. HMB has been studied extensively for its potential biomedical applications, such as its antioxidant, anti-inflammatory, and anti-cancer activities.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been studied extensively for its potential biomedical applications. In particular, it has been studied for its antioxidant, anti-inflammatory, and anti-cancer activities. In animal studies, 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. In addition, 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to possess anti-inflammatory properties in vitro, as well as in animal models of inflammation. 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has also been studied for its potential to protect against cardiovascular disease and diabetes.
Wirkmechanismus
The exact mechanism of action of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β, as well as the activation of nuclear factor kappa B (NF-κB). In addition, 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to possess a variety of biochemical and physiological effects. In animal studies, 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. In addition, 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has been shown to possess anti-inflammatory properties in vitro, as well as in animal models of inflammation. 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has also been studied for its potential to protect against cardiovascular disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde is a relatively stable compound and can be synthesized in the laboratory with relative ease. However, it is not as widely available as some other compounds, and it can be expensive to purchase in large quantities. In addition, the synthesis of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde can be time-consuming and labor-intensive, and the product can be difficult to purify.
Zukünftige Richtungen
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde has a wide range of potential applications, and there are several areas in which further research could be conducted. For example, further research could be conducted to determine the exact mechanism of action of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde and to elucidate its effects on various biochemical pathways. In addition, further research could be conducted to investigate the potential therapeutic applications of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde, such as its potential to protect against cardiovascular disease and diabetes. Furthermore, further research could be conducted to investigate the potential side effects of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde, as well as its potential interactions with other drugs. Finally, further research could be conducted to investigate the potential uses of 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde in food products, cosmetics, and other industrial applications.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-13)9-4-3-8(6-12)10(14)5-9/h3-6,13-14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYQJIMGVVHWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC(=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212208 | |
| Record name | 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde | |
CAS RN |
264879-14-3 | |
| Record name | 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=264879-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-(2-hydroxy-1,1-dimethylethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6597714.png)









